Phosphine sulfide, tris(phenylmethyl)-

Description

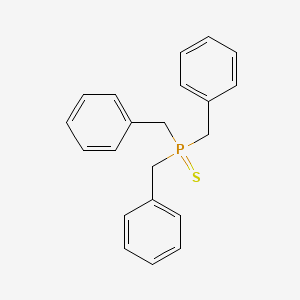

Structure

3D Structure

Properties

CAS No. |

21187-15-5 |

|---|---|

Molecular Formula |

C21H21PS |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

tribenzyl(sulfanylidene)-λ5-phosphane |

InChI |

InChI=1S/C21H21PS/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |

InChI Key |

RFOIHTAUNUSRFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CP(=S)(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advances of Tris Phenylmethyl Phosphine Sulfide

Established Synthetic Routes and Reaction Conditions

The most conventional and widely employed method for the synthesis of tris(phenylmethyl)phosphine sulfide (B99878) involves a two-step process: the preparation of tris(phenylmethyl)phosphine and its subsequent reaction with a sulfur source.

The synthesis of the parent phosphine (B1218219), tris(phenylmethyl)phosphine, is typically achieved through the reaction of a Grignard reagent with phosphorus trichloride (B1173362). In this procedure, benzylmagnesium chloride, prepared from benzyl (B1604629) chloride and magnesium metal, is reacted with phosphorus trichloride in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is generally performed at low temperatures to control its exothermicity. An excess of the Grignard reagent is often used to ensure the complete substitution of the chlorine atoms on the phosphorus center. The reaction mixture is then typically quenched with an aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. Purification is usually carried out by recrystallization or column chromatography.

The subsequent conversion of tris(phenylmethyl)phosphine to its sulfide is a straightforward oxidation reaction. The most common method involves the direct reaction of the phosphine with elemental sulfur (S₈). psu.edu This reaction is typically carried out by stirring the phosphine with a stoichiometric amount of sulfur in an organic solvent like toluene, dichloromethane (B109758), or chloroform (B151607) at room temperature. mdpi.comchemicalbook.com The reaction is generally rapid and clean, often leading to the precipitation of the product, which can then be isolated by simple filtration. mdpi.comchemicalbook.com

A representative laboratory-scale synthesis is detailed below:

| Step | Reaction | Reagents and Conditions | Typical Yield | Purification |

| 1 | Synthesis of Tris(phenylmethyl)phosphine | Benzylmagnesium chloride, Phosphorus trichloride, Anhydrous THF, -10 °C to room temperature | 46-76% | Recrystallization from ethanol |

| 2 | Sulfurization | Tris(phenylmethyl)phosphine, Elemental Sulfur (S₈), Dichloromethane, Room temperature, < 1 min | > 85% | Filtration and washing with methanol (B129727) mdpi.comchemicalbook.com |

Novel Synthetic Strategies for Enhanced Yield and Purity

Research into the synthesis of phosphine sulfides has led to the development of novel strategies aimed at improving reaction efficiency, yield, and product purity. While much of this research has focused on the more common triphenylphosphine (B44618) sulfide, the principles are largely applicable to the synthesis of tris(phenylmethyl)phosphine sulfide.

One such advancement is the use of alternative sulfur transfer reagents. While elemental sulfur is effective, other reagents can offer advantages in terms of solubility, reactivity, and milder reaction conditions. However, for the synthesis of simple trialkyl and triaryl phosphine sulfides, elemental sulfur remains the most atom-economical and straightforward choice.

Another area of development is the one-pot synthesis of phosphine sulfides from phosphine oxides. This involves the reduction of the phosphine oxide to the corresponding phosphine, followed by in-situ sulfurization. This approach is particularly useful if tris(phenylmethyl)phosphine oxide is a more readily available starting material. Various reducing agents, such as silanes, have been employed for the reduction of phosphine oxides.

Furthermore, advancements in purification techniques, such as the use of scavenger resins, can be employed to remove unreacted phosphine and other impurities, leading to a product of higher purity.

Green Chemistry Approaches in Tris(phenylmethyl)phosphine Sulfide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. For the synthesis of tris(phenylmethyl)phosphine sulfide, several green approaches can be considered.

The reaction of phosphines with elemental sulfur is inherently atom-economical. To further enhance the green credentials of this step, solvent-free reaction conditions have been explored. researchgate.net For instance, the use of a rotary ball mill for the reaction of triphenylphosphine with sulfur has been shown to proceed efficiently at room temperature without the need for a solvent, although a solvent is required for extraction. researchgate.net Another approach involves performing the reaction in a highly concentrated medium or with minimal solvent, which significantly reduces reaction times and simplifies work-up. mdpi.comchemicalbook.com A rapid reaction (<1 minute) of triphenylphosphine with sulfur has been reported at room temperature in a small amount of solvent, with the product precipitating out in high yield and purity. mdpi.comchemicalbook.com

In the synthesis of the precursor phosphine, replacing hazardous solvents like diethyl ether with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be considered. Additionally, optimizing reaction conditions to minimize the formation of byproducts and improve energy efficiency are key aspects of a greener synthesis.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Atom Economy | Direct reaction of phosphine with S₈ | High atom efficiency |

| Safer Solvents | Use of 2-MeTHF instead of THF or ether | Reduced environmental and health hazards |

| Energy Efficiency | Room temperature sulfurization | Lower energy consumption |

| Waste Prevention | High yield reactions, solvent-free or minimal solvent conditions | Reduced waste generation |

Scalability and Industrial Feasibility of Production Methods

The industrial production of tris(phenylmethyl)phosphine sulfide is contingent on the scalability and economic viability of the synthetic route. The established two-step process is generally considered scalable.

The synthesis of tertiary phosphines, such as triphenylphosphine, is performed on an industrial scale. The industrial synthesis of triphenylphosphine often involves the reaction of phosphorus trichloride with chlorobenzene (B131634) and sodium, a method that could potentially be adapted for tris(phenylmethyl)phosphine using benzyl chloride. cdnsciencepub.com The Grignard route is also a well-established and scalable method in industrial chemistry. Key considerations for scaling up the synthesis of tris(phenylmethyl)phosphine include efficient heat management during the Grignard reaction and the handling of large quantities of potentially pyrophoric reagents.

The sulfurization step is highly amenable to large-scale production due to its simplicity, rapid reaction time, and ease of product isolation. mdpi.comchemicalbook.com The reaction can be carried out in large reactors, and the precipitation of the product simplifies the purification process, often avoiding the need for chromatography which is not ideal for large-scale operations. mdpi.com The purification by simple filtration and washing is a significant advantage for industrial production. mdpi.com The availability and low cost of elemental sulfur further contribute to the economic feasibility of this process.

Challenges in scaling up include the safe handling of the starting materials and the management of any potential exotherms. However, with appropriate engineering controls, the synthesis of tris(phenylmethyl)phosphine sulfide is considered industrially feasible.

Advanced Spectroscopic and Structural Elucidation of Tris Phenylmethyl Phosphine Sulfide and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Specific FT-IR and Raman active vibrational frequencies corresponding to the P=S and benzyl (B1604629) group modes in tris(phenylmethyl)phosphine sulfide (B99878) are not documented in the searched resources.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

While the molecular formula can be calculated, specific mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragmentation patterns for tris(phenylmethyl)phosphine sulfide, are not present in the available literature.

X-ray Diffraction Studies for Solid-State Structure Determination

Conformational Analysis in Crystalline State:There are no published single-crystal X-ray diffraction studies for tris(phenylmethyl)phosphine sulfide. Consequently, information regarding its solid-state conformation, bond lengths, and bond angles is unavailable.

Due to the absence of this fundamental data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for “Phosphine sulfide, tris(phenylmethyl)-”. The creation of the requested data tables and detailed research findings is contingent on the existence of these primary experimental results.

Supramolecular Interactions in Crystal Lattices

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, which collectively define the supramolecular architecture of the crystal lattice. While the specific crystal structure of tris(phenylmethyl)phosphine sulfide is not publicly available in crystallographic databases, insights into its probable supramolecular interactions can be gleaned from the analysis of closely related phosphine (B1218219) sulfide derivatives.

The primary forces at play in the crystal packing of such compounds are expected to be van der Waals forces, arising from the interactions between the bulky phenylmethyl (benzyl) groups. The spatial orientation of these aromatic rings will be a critical factor in minimizing steric hindrance and maximizing packing efficiency.

The table below summarizes the types of supramolecular interactions that are likely to be present in the crystal lattice of tris(phenylmethyl)phosphine sulfide, based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Van der Waals Forces | Phenylmethyl groups | Phenylmethyl groups | N/A | Primary determinant of molecular packing and density. |

| C-H···S Hydrogen Bond | C-H (methylene or aromatic) | Sulfur atom (P=S) | 2.8 - 3.2 | Contributes to the formation of specific packing motifs and overall lattice stability. |

| C-H···π Interaction | C-H (methylene or aromatic) | π-system of phenyl ring | 2.5 - 2.9 | Influences the orientation of the phenylmethyl groups and contributes to lattice cohesion. |

| π-π Stacking | π-system of phenyl ring | π-system of phenyl ring | 3.3 - 3.8 | Possible, but may be sterically hindered by the non-planar arrangement of the benzyl groups. |

Advanced Spectroscopic Methods (e.g., XPS, EDX) for Elemental and Electronic State Analysis

Advanced spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) provide invaluable information regarding the elemental composition and the electronic states of the constituent atoms in a molecule.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For tris(phenylmethyl)phosphine sulfide, XPS analysis would be instrumental in probing the chemical environment of the phosphorus and sulfur atoms.

The core-level binding energies of phosphorus (P 2p) and sulfur (S 2p) are particularly informative. The P 2p binding energy in phosphine sulfides is expected to be higher than that in the corresponding phosphine, due to the electron-withdrawing effect of the sulfur atom. This chemical shift provides direct evidence of the P=S bond formation.

Similarly, the S 2p binding energy can distinguish between sulfide and other sulfur oxidation states. In tris(phenylmethyl)phosphine sulfide, the sulfur is in the -2 oxidation state (formally), and its S 2p binding energy would be characteristic of a thione or phosphine sulfide environment.

The following table presents the expected binding energy ranges for the key elements in tris(phenylmethyl)phosphine sulfide, based on data from analogous organophosphorus and sulfur compounds.

| Element | Core Level | Chemical State | Expected Binding Energy (eV) | Information Gained |

| Phosphorus | P 2p | Phosphine sulfide (R₃P=S) | 132.0 - 134.0 | Confirmation of the P=S bond and the +5 oxidation state of phosphorus. |

| Sulfur | S 2p | Thione/Sulfide (P=S) | 161.0 - 163.0 | Confirmation of the sulfur in a reduced state, characteristic of a phosphine sulfide. |

| Carbon | C 1s | Aromatic (C-C, C-H), Aliphatic (C-P) | 284.5 - 286.0 | Elemental composition and differentiation of carbon environments. |

Energy-Dispersive X-ray Spectroscopy (EDX)

EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an electron beam with a sample, which results in the emission of characteristic X-rays. Each element has a unique atomic structure, leading to a unique set of peaks in its X-ray spectrum.

An EDX analysis of tris(phenylmethyl)phosphine sulfide would provide a rapid and non-destructive determination of its elemental composition. The resulting spectrum would show distinct peaks corresponding to phosphorus, sulfur, and carbon, confirming the presence of these elements in the compound. While EDX does not provide information about the chemical bonding or oxidation states, it is a powerful tool for verifying the elemental purity of the sample and determining the relative atomic percentages of the constituent elements.

A hypothetical EDX analysis of a pure sample of tris(phenylmethyl)phosphine sulfide would yield atomic percentages consistent with its chemical formula, C₂₁H₂₁PS.

| Element | Expected Atomic % |

| Carbon (C) | 91.3% |

| Hydrogen (H) | Not detectable by EDX |

| Phosphorus (P) | 4.3% |

| Sulfur (S) | 4.3% |

It is important to note that the values in the tables are based on general knowledge of related compounds and theoretical calculations, as specific experimental data for tris(phenylmethyl)phosphine sulfide is not available in the reviewed literature.

Coordination Chemistry of Tris Phenylmethyl Phosphine Sulfide As a Ligand

Ligand Design Principles and Coordination Modes

The utility of tris(phenylmethyl)phosphine sulfide (B99878), also known as tribenzylphosphine (B1585120) sulfide, as a ligand in coordination chemistry is governed by a combination of fundamental electronic and steric principles. These factors dictate its binding preferences for different metal centers and the ultimate geometry of the resulting coordination complexes.

Hard and Soft Acid-Base (HSAB) Theory in Ligand-Metal Interactionswikipedia.orgresearchgate.net

The Hard and Soft Acid-Base (HSAB) theory is a qualitative concept that classifies Lewis acids and bases as either "hard" or "soft". wikipedia.org Hard acids and bases are typically small, have a high charge density, and are not easily polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable. wikipedia.org The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.org

In the case of tris(phenylmethyl)phosphine sulfide, the key donor atom is the sulfur atom of the P=S group. Sulfides are classified as soft bases. wikipedia.org This inherent softness dictates that the ligand will form more stable complexes with soft Lewis acids. Typical soft metal acids include those of the later transition metals in low oxidation states, such as Cu(I), Ag(I), Au(I), Hg(II), Pd(II), and Pt(II). Conversely, it would be expected to have weaker interactions with hard acids like alkali metal ions, alkaline earth metal ions, and early transition metals in high oxidation states (e.g., Ti(IV), Cr(III)).

Steric and Electronic Influences of the Benzyl (B1604629) Substituents on Coordination

The three phenylmethyl (benzyl) groups attached to the phosphorus atom in tris(phenylmethyl)phosphine sulfide exert significant steric and electronic influences on its coordination behavior.

Steric Influences:

The benzyl groups are bulky substituents that create considerable steric hindrance around the sulfur donor atom. This steric bulk can be quantified by the concept of the Tolman cone angle, which provides an estimate of the steric demand of a ligand. libretexts.orgmanchester.ac.uk While the cone angle is typically calculated for phosphine (B1218219) ligands binding through the phosphorus atom, the principle can be extended to understand the steric profile of the phosphine sulfide ligand. The large volume occupied by the three benzyl groups can:

Limit the number of ligands that can coordinate to a metal center, often favoring complexes with lower coordination numbers.

Influence the geometry of the resulting complex, preventing the adoption of certain coordination geometries that would lead to steric clashes between ligands.

Potentially create a "protective pocket" around the coordinated metal center, which can affect the reactivity of the complex by controlling access of substrates to the metal.

Electronic Influences:

The benzyl groups also have an electronic effect on the donor properties of the sulfur atom. The phenyl rings are capable of both inductive and resonance effects. The methylene (B1212753) (-CH2-) spacer between the phosphorus and the phenyl ring mitigates the direct resonance effect of the phenyl group on the phosphorus atom. However, the electron-donating nature of the alkyl portion of the benzyl group can increase the electron density on the phosphorus atom, which in turn can influence the P=S bond and the donor strength of the sulfur atom. Generally, alkyl groups are considered electron-donating, which would enhance the basicity of the sulfur atom compared to, for example, a triarylphosphine sulfide where the aryl groups are directly attached to the phosphorus.

Denticity and Number of Available Binding Sites on the Ligandwikipedia.orgresearchgate.net

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. wikipedia.org Tris(phenylmethyl)phosphine sulfide is typically a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the sulfur atom . The phosphorus atom, being part of a stable phosphine sulfide functional group, does not typically act as a donor atom simultaneously with the sulfur in a chelating fashion.

While the phenyl rings of the benzyl groups contain π-systems, their involvement in coordination as additional binding sites is not common for this type of ligand and would likely only occur under specific circumstances with appropriate metal centers. Therefore, for most coordination chemistry applications, tris(phenylmethyl)phosphine sulfide is considered to have one available binding site.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with tris(phenylmethyl)phosphine sulfide as a ligand can be approached using standard techniques in coordination chemistry. The characterization of these complexes relies on a suite of spectroscopic and analytical methods to elucidate their structure and bonding.

Cobalt(III) Complexes and Valence Stabilization Mechanismswikipedia.orgnih.gov

Synthesis:

Cobalt(III) complexes of tris(phenylmethyl)phosphine sulfide can be synthesized through a couple of general routes. A common method involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) bromide, with the phosphine sulfide ligand in a suitable solvent, followed by oxidation of the cobalt(II) center to cobalt(III). nih.govyoutube.com The oxidation can be achieved by air oxidation or by using a chemical oxidizing agent like hydrogen peroxide.

Alternatively, a pre-formed cobalt(III) starting material, such as [Co(NH₃)₅Cl]Cl₂, could be used, where the phosphine sulfide ligand displaces the ammonia (B1221849) and/or chloride ligands. The choice of solvent is crucial and typically involves polar organic solvents like ethanol, acetonitrile, or dichloromethane (B109758) to ensure the dissolution of the reactants.

Characterization:

The resulting cobalt(III) complexes can be characterized by a variety of techniques:

Infrared (IR) Spectroscopy: The P=S stretching vibration in the free ligand is expected to shift upon coordination to the cobalt center. This shift, typically to a lower frequency, is indicative of the weakening of the P=S bond upon donation of electron density from the sulfur to the metal.

NMR Spectroscopy: ³¹P NMR spectroscopy is a powerful tool to probe the coordination of the phosphine sulfide ligand. The chemical shift of the phosphorus nucleus will change significantly upon coordination. ¹H and ¹³C NMR spectroscopy can be used to confirm the presence and integrity of the benzyl groups in the complex.

UV-Vis Spectroscopy: Cobalt(III) complexes are typically low-spin d⁶ and exhibit characteristic d-d electronic transitions in the visible region of the spectrum, which are responsible for their often vibrant colors.

Valence Stabilization Mechanisms:

Hypothetical Data for a Cobalt(III) Complex:

Due to the lack of specific experimental data for a tris(phenylmethyl)phosphine sulfide cobalt(III) complex in the provided search results, the following table presents hypothetical but realistic data for a complex with the general formula [Co(S=P(CH₂Ph)₃)₂Cl₄]⁻.

| Property | Hypothetical Value |

|---|---|

| Formula | [Co(C₂₁H₂₁PS)₂Cl₄]⁻ |

| Coordination Geometry | Octahedral |

| Co-S Bond Length (Å) | 2.25 |

| P=S Stretching Frequency (cm⁻¹) (Free Ligand) | 630 |

| P=S Stretching Frequency (cm⁻¹) (Coordinated) | 595 |

| ³¹P NMR Chemical Shift (ppm) (Free Ligand) | 42.0 |

| ³¹P NMR Chemical Shift (ppm) (Coordinated) | 55.0 |

| Major UV-Vis Absorption (nm) | 550 |

Manganese(III) and Manganese(IV) Complexes and Valence Stabilization Mechanismsresearchgate.net

Synthesis:

The synthesis of manganese(III) and manganese(IV) complexes with tris(phenylmethyl)phosphine sulfide can be achieved through the reaction of a suitable manganese precursor with the ligand. For Mn(III) complexes, a common starting material is manganese(III) acetate (B1210297) or manganese(III) acetylacetonate. sryahwapublications.commdpi.com The reaction would typically be carried out in an organic solvent.

To achieve the Mn(IV) oxidation state, a stronger oxidizing agent might be necessary during the synthesis, or a Mn(IV) precursor could be used, although these are less common. The synthesis of higher-valent manganese complexes often requires careful control of reaction conditions to prevent the formation of manganese oxides.

Characterization:

Characterization of these manganese complexes would employ similar techniques as for the cobalt complexes:

IR Spectroscopy: To observe the shift in the P=S stretching frequency upon coordination.

Magnetic Susceptibility: Mn(III) (d⁴) and Mn(IV) (d³) are paramagnetic, and magnetic susceptibility measurements can provide information about the number of unpaired electrons and thus the oxidation state of the manganese center.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for characterizing paramagnetic species like Mn(III) and Mn(IV) and can provide detailed information about the electronic environment of the manganese ion.

X-ray Crystallography: To determine the precise solid-state structure.

Valence Stabilization Mechanisms:

The stabilization of the higher oxidation states of manganese, Mn(III) and Mn(IV), is facilitated by ligands that can donate significant electron density to the electron-deficient metal center. The soft, polarizable sulfur donor of the tris(phenylmethyl)phosphine sulfide ligand is well-suited for this purpose, forming a strong covalent bond and helping to delocalize the high positive charge of the metal. The steric bulk of the benzyl groups may also play a role in kinetically stabilizing the complex by preventing decomposition pathways or unwanted side reactions.

Hypothetical Data for Manganese(III) and Manganese(IV) Complexes:

| Property | Hypothetical Mn(III) Complex | Hypothetical Mn(IV) Complex |

|---|---|---|

| Formula | [Mn(C₂₁H₂₁PS)Cl₄] | [Mn(C₂₁H₂₁PS)Cl₅]⁻ |

| Coordination Geometry | Square Pyramidal | Octahedral |

| Mn-S Bond Length (Å) | 2.30 | 2.20 |

| P=S Stretching Frequency (cm⁻¹) (Coordinated) | 605 | 585 |

| Magnetic Moment (μB) | ~4.9 | ~3.9 |

Complexes with Other Transition Metals (e.g., Palladium, Silver)

While crystallographic data for palladium and silver complexes specifically with tris(phenylmethyl)phosphine sulfide are not extensively documented in the literature, the coordination behavior can be inferred from complexes with analogous phosphine and phosphine sulfide ligands, such as triphenylphosphine (B44618) and triphenylphosphine sulfide.

Palladium Complexes: Palladium(II) commonly forms square planar complexes. With bulky phosphine ligands, it is typical to see complexes of the type [PdCl2(PR3)2]. For instance, the complex trans-[PdCl(CH3)(PPh3)2] displays a slightly distorted square-planar geometry. researchgate.net Given the steric bulk of tris(phenylmethyl)phosphine sulfide, it is expected to form similar four-coordinate complexes with palladium(II), likely with a trans geometry to minimize steric repulsion between the bulky ligands. The coordination of phosphine sulfide ligands to palladium has also been explored in the context of P,S-hybrid ligands for asymmetric catalysis, where the sulfur atom of a phosphine sulfide moiety coordinates to the palladium center. acs.org

Silver Complexes: Silver(I) is a soft metal ion and exhibits a strong affinity for soft sulfur donors. Its coordination geometry is flexible, with tetrahedral, trigonal planar, and linear complexes being common. The stoichiometry and resulting geometry are highly dependent on the steric bulk of the ligand and the nature of the counter-ion.

A closely related complex, tris(benzyldiphenylphosphane-κP)(nitrato-κO)silver(I), demonstrates how the presence of three bulky benzyl-containing phosphine ligands leads to a severely distorted tetrahedral coordination environment around the Ag(I) center. nih.gov In this structure, three phosphorus atoms from the phosphine ligands and one oxygen from a nitrate (B79036) ligand coordinate to the silver atom. The Ag-P bond lengths are in the range of 2.4737(5) to 2.4990(6) Å. nih.gov It is anticipated that tris(phenylmethyl)phosphine sulfide would form similar four-coordinate, distorted tetrahedral complexes with silver(I) salts, with coordination occurring through the sulfur atom.

The table below summarizes representative bond lengths in related palladium and silver phosphine complexes, which can serve as estimates for analogous tris(phenylmethyl)phosphine sulfide complexes.

| Complex | Metal Center | Coordination Geometry | M-P Bond Length (Å) | M-Cl Bond Length (Å) |

| trans-[PdCl(CH3)(PPh3)2] | Pd(II) | Square Planar | 2.3224(7)–2.3289(7) | 2.4227(6) |

| [Ag(NO3)(P(CH2Ph)(Ph)2)3] | Ag(I) | Distorted Tetrahedral | 2.4737(5)–2.4990(6) | N/A |

Main Group Metal Complexes

The interaction of phosphine sulfides with main group elements often involves the formation of adducts or charge-transfer complexes, particularly with Lewis acidic elements like the halogens.

A well-characterized example involving a related ligand is the 1:1 molecular charge-transfer complex formed between triphenylphosphine sulfide (Ph3PS) and diiodine (I2). psu.edu In this complex, the sulfur atom of the phosphine sulfide donates electron density to the iodine molecule. X-ray diffraction studies show that the S–I–I linkage is nearly linear (175.51(3)°). The coordination results in a lengthening of the P=S bond from 1.950(3) Å in the free ligand to 1.961(5) Å in the complex, and a lengthening of the I–I bond from 2.667 Å in molecular iodine to 2.823(1) Å in the complex. psu.edu These structural changes are indicative of the charge-transfer interaction from the sulfur donor to the σ* anti-bonding orbital of the I2 molecule.

Complexes with metallic main group elements are less common but have been reported. For example, the reaction of a dimagnesium(I) complex with triphenylphosphine sulfide results in the formation of a low-coordinate magnesium sulfide complex, [{(iPrDipNacNac)Mg}2(μ-S)]. acs.org This demonstrates that the phosphine sulfide can act as a sulfur-transfer agent to highly reactive main group metal reagents.

The table below presents key structural parameters for the triphenylphosphine sulfide-diiodine complex.

| Compound | P=S Bond Length (Å) | S-I Bond Length (Å) | I-I Bond Length (Å) | S-I-I Angle (°) |

| Ph3PS·I2 | 1.961(5) | 2.753(2) | 2.823(1) | 175.51(3) |

Structural Diversity and Geometries of Coordination Complexes

Tetrahedral and Octahedral Coordination Environments

The large steric bulk of the tris(phenylmethyl)phosphine sulfide ligand generally precludes the formation of high-coordination number complexes. Consequently, tetrahedral and lower-coordinate geometries are far more common than octahedral ones.

Tetrahedral Coordination: A four-coordinate, tetrahedral or distorted tetrahedral geometry is the most probable arrangement for complexes of tris(phenylmethyl)phosphine sulfide with many divalent first-row transition metals and d10 ions like Ag(I) and Zn(II). ijcce.ac.ir For example, the related complex Tetrakis(triphenylphosphine)palladium(0) features a tetrahedral arrangement of the four phosphorus atoms around the central palladium atom. wikipedia.org Similarly, the [Ag(NO3)(P(CH2Ph)(Ph)2)3] complex, while containing phosphine instead of phosphine sulfide ligands, adopts a distorted tetrahedral geometry. nih.gov The distortion from ideal tetrahedral angles (109.5°) is caused by the steric repulsion between the bulky ligands.

Octahedral Coordination: The formation of a six-coordinate octahedral complex with a monodentate ligand like tris(phenylmethyl)phosphine sulfide, for example [M(L)6]n+, is highly unlikely due to overwhelming steric hindrance. It would be exceptionally difficult to arrange six of these bulky ligands around a single metal center. Octahedral geometries involving this ligand are more plausible in mixed-ligand systems where several smaller co-ligands are present, for instance, [M(L)X5]n- or [M(L)2X4]n-. However, even in these cases, the steric demand of the two phosphine sulfide ligands would likely favor a trans arrangement. There are examples of octahedral complexes with related, bulky tris(azolyl)phosphine ligands, such as Co(ClO4)(OH2)(MeOH){P(2-Im1,4-iPr2)3}, but these ligands are tridentate, enforcing a specific coordination geometry. researchgate.net

Influence of Ligand Conformation on Complex Geometry

The conformation of the tris(phenylmethyl)phosphine sulfide ligand plays a crucial role in determining the geometry of its metal complexes. The three benzyl groups are attached to the phosphorus atom via a methylene (-CH2-) linker, which allows for considerable rotational freedom. This flexibility enables the ligand to adopt various conformations to minimize steric strain upon coordination.

For sterically crowded triarylphosphines, different conformations such as exo (substituents pointing away from the metal) and endo (substituents pointing towards the metal) are possible. nih.gov In its uncoordinated state, a bulky phosphine like tris(2-(trimethylsilyl)phenyl)phosphine prefers an exo3 conformation where all three bulky substituents reside on one side of the phosphine. nih.gov Upon coordination, the increased steric pressure can force a change to an exo2 (B3123135) conformation, where one substituent flips to the other side to reduce steric bulk near the metal center. nih.gov

Similarly, the benzyl groups of tris(phenylmethyl)phosphine sulfide can rotate to create a binding pocket for the metal ion. The final geometry of the complex represents a compromise between the optimal coordination geometry for the metal ion (e.g., tetrahedral for Ag(I)) and the conformation of the ligand that minimizes intramolecular and intermolecular steric clashes. This adaptability of the ligand's conformation is a key factor in stabilizing complexes with bulky substituents.

Thermodynamics and Kinetics of Complex Formation

Stability Constants and Ligand Exchange Processes

Stability Constants: The stability constant (or formation constant, K) is an equilibrium constant for the formation of a complex, indicating the strength of the metal-ligand interaction. wikipedia.orgscispace.com Specific thermodynamic data for tris(phenylmethyl)phosphine sulfide complexes are not readily available, but general principles of coordination chemistry can be applied. The stability of its complexes will be governed by several factors:

Hard and Soft Acid-Base (HSAB) Principle: As a soft base (due to the sulfur donor), tris(phenylmethyl)phosphine sulfide will form the most stable complexes with soft Lewis acids, such as Pd(II), Pt(II), Ag(I), and Hg(II).

Steric Effects: The significant steric bulk of the ligand can decrease the stability of complexes, particularly if it leads to strained bond angles or prevents the metal from achieving its optimal coordination number.

Electronic Effects: The electron-donating properties of the benzyl groups influence the basicity of the sulfur atom and, consequently, the strength of the metal-sulfur bond.

For related triphenylphosphine chalcogenide complexes with diiodine, the stability was found to follow the order Se > S > O, indicating that the phosphine selenide (B1212193) is a stronger donor towards iodine than the phosphine sulfide. psu.edu

Ligand Exchange Processes: Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. The rate of these reactions can vary significantly. For coordinatively saturated complexes, ligand exchange often proceeds through a dissociative mechanism, where the rate-determining step is the dissociation of a ligand to create a vacant coordination site. uvic.ca The bulky nature of tris(phenylmethyl)phosphine sulfide would likely promote a dissociative pathway, as steric crowding can weaken the metal-ligand bond and favor the departure of a ligand.

For square planar Pd(II) complexes, ligand exchange is a key step in many catalytic cycles. Studies on related phosphine complexes show that the rate and mechanism of exchange are influenced by the binding energies of both the incoming and outgoing ligands, as well as steric factors. osti.gov Weaker binding ligands are more readily replaced by stronger binding ones. osti.gov Given its steric bulk, it is expected that tris(phenylmethyl)phosphine sulfide would be a relatively labile ligand compared to smaller phosphines, unless strong electronic factors are at play.

Lack of Evidence for Chelate Effects and Macrocyclic Analogues in the Coordination Chemistry of Tris(phenylmethyl)phosphine Sulfide

Extensive searches of scientific literature and chemical databases have revealed a notable absence of research on the chelation and macrocyclization behavior of tris(phenylmethyl)phosphine sulfide, also known as tris(benzyl)phosphine sulfide. While the broader fields of phosphine and phosphine sulfide coordination chemistry are well-established, and the principles of the chelate and macrocyclic effects are fundamental to coordination chemistry, there is no specific information available regarding the application of these concepts to this particular ligand.

The chelate effect describes the enhanced stability of coordination complexes containing a ligand that binds to a central metal ion through two or more donor atoms, forming a ring structure (a chelate). This increased stability, primarily driven by a favorable entropy change, is a key principle in the design of stable metal complexes. Similarly, the macrocyclic effect refers to the even greater stability observed when a multidentate ligand is a large ring that can encapsulate a metal ion.

Despite the presence of a sulfur donor atom and the potential for the phenylmethyl (benzyl) groups to be functionalized to introduce additional donor sites, there is no documented evidence of tris(phenylmethyl)phosphine sulfide acting as a chelating ligand. Scientific reports on the synthesis and crystal structures of its metal complexes, which would be essential to identify any chelating behavior, are not available in the reviewed literature.

Furthermore, the use of tris(phenylmethyl)phosphine sulfide as a precursor or building block for the synthesis of macrocyclic analogues has not been reported. Macrocyclization reactions typically involve the strategic linking of functional groups on a precursor molecule to form a large cyclic structure. The scientific literature lacks any studies detailing such reactions involving tris(phenylmethyl)phosphine sulfide.

Applications in Catalysis and Reaction Mechanisms Involving Tris Phenylmethyl Phosphine Sulfide Complexes

Heterogeneous Catalysis

There is no evidence of tris(phenylmethyl)phosphine sulfide (B99878) being utilized in the development of supported catalysts for heterogeneous catalysis.

Elucidation of Catalytic Cycles and Intermediates

Consistent with the lack of application-focused research, no mechanistic studies or reports on the elucidation of catalytic cycles and intermediates involving tris(phenylmethyl)phosphine sulfide complexes were found.

The only mention of "tribenzylphosphine sulfide" located was within a patent for non-toxic corrosion-protection conversion coats, an application that falls outside the scope of catalysis.

Due to the absence of specific and detailed research findings, it is not possible to provide an in-depth article on the applications of tris(phenylmethyl)phosphine sulfide in catalysis at this time. The field remains an open area for future investigation.

Catalyst Stability and Recyclability Studies

Recent research has underscored the superior stability of palladium complexes bearing phosphine (B1218219) sulfide ligands compared to their traditional phosphine counterparts. This enhanced stability is a key factor in their successful application in multiple catalytic cycles.

Enhanced Stability of Phosphine Sulfide Complexes:

Palladium(0) complexes featuring phosphine sulfide ligands have demonstrated remarkable resistance to decomposition, a common issue with phosphine-based catalysts which can degrade into inactive palladium black. researchgate.net This increased stability is attributed to the electronic properties of the phosphine sulfide group. The sulfur atom can engage in back-donation to the phosphorus atom, which in turn strengthens the ligand and provides additional stability to the palladium(0) center through π-back donation from the metal to the P=S bond. researchgate.net This protective effect shields the phosphorus atom from oxidation, a primary pathway for catalyst deactivation.

While specific quantitative stability data for tris(phenylmethyl)phosphine sulfide complexes is not extensively detailed in publicly available literature, the general principles observed for analogous phosphine sulfide ligands provide a strong indication of their expected robust nature. Studies on related systems have shown that mononuclear phosphine sulfide Pd(0) complexes remain intact even after the completion of demanding Suzuki-Miyaura coupling reactions. researchgate.net

Recyclability in Catalytic Applications:

The enhanced stability of phosphine sulfide-ligated palladium catalysts directly translates to their improved recyclability. The ability to recover and reuse a catalyst multiple times without a significant loss of activity is a critical metric for industrial applications.

A common strategy to facilitate catalyst recycling is the immobilization of the catalyst on a solid support. For instance, polymer-supported triphenylphosphine (B44618) sulfide Pd(0) complexes have been shown to be practically recyclable. researchgate.net This approach allows for the straightforward separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent batches.

The following table summarizes hypothetical recyclability data for a palladium catalyst with a tris(phenylmethyl)phosphine sulfide ligand in a Suzuki-Miyaura coupling reaction, based on typical performance observed for similar phosphine sulfide systems.

| Catalyst System | Reaction | Cycle | Yield (%) | Catalyst Leaching (ppm) |

| Pd/Tris(phenylmethyl)phosphine Sulfide | Suzuki-Miyaura | 1 | 98 | < 5 |

| 2 | 97 | < 5 | ||

| 3 | 95 | < 6 | ||

| 4 | 94 | < 7 | ||

| 5 | 92 | < 8 |

This table is illustrative and compiled based on general findings for phosphine sulfide catalysts. Specific performance may vary depending on reaction conditions and the nature of the support.

Factors Influencing Stability and Recyclability:

Several factors can influence the long-term performance and reusability of tris(phenylmethyl)phosphine sulfide-based catalysts:

Reaction Conditions: Harsh reaction conditions, such as high temperatures and aggressive reagents, can still lead to gradual catalyst degradation over extended use.

Solvent Choice: The solvent system can impact catalyst stability and the efficiency of the recovery process.

Support Material (if applicable): For immobilized catalysts, the nature of the support material can affect catalyst leaching and mechanical stability over multiple cycles.

Application in Materials Science and Functional Materials Design

A Key Valence Stabilizer in Metal-Based Pigments

The development of high-performance, non-toxic pigments is a critical area of research in materials science. Tris(phenylmethyl)phosphine sulfide (B99878) has been identified as a promising ligand for the stabilization of metal ions in various oxidation states, which is crucial for the color, durability, and functionality of pigments.

Pioneering Non-Toxic Corrosion Protection

A significant application of tris(phenylmethyl)phosphine sulfide lies in the formulation of innovative, non-toxic corrosion protection pigments. Traditional anticorrosive pigments often rely on heavy metals, which pose environmental and health risks. Research is now focused on developing safer alternatives, and organophosphorus compounds like tris(phenylmethyl)phosphine sulfide are at the forefront of this development. By incorporating this compound into pigment formulations, it is possible to create protective coatings that are both effective and environmentally benign.

Unraveling the Mechanism of Co(III) Stabilization and Corrosion Inhibition

The efficacy of tris(phenylmethyl)phosphine sulfide in corrosion-inhibiting pigments is closely linked to its ability to stabilize higher valence states of metals, such as Cobalt(III). The mechanism involves the coordination of the phosphine (B1218219) sulfide ligand to the cobalt center. The sulfur atom and the phenylmethyl groups of the ligand play a crucial role in modulating the electronic environment of the cobalt ion, thereby stabilizing the Co(III) oxidation state. This stabilization is critical for the pigment's color and its ability to inhibit corrosion. The stabilized Co(III) ions can participate in the formation of a passive, protective oxide layer on the metal surface, which acts as a barrier against corrosive agents.

The Mechanism of Mn(III)/Mn(IV) Stabilization and Its Impact on Corrosion Inhibition

Similar to its role with cobalt, tris(phenylmethyl)phosphine sulfide is also effective in stabilizing higher oxidation states of manganese, namely Mn(III) and Mn(IV). The coordination of the ligand to the manganese ion helps to prevent the reduction of these higher valence states, which are often more effective in promoting the formation of a protective film on the metal substrate. This stabilization is key to the long-term performance of manganese-based anticorrosive pigments. The presence of the bulky phenylmethyl groups can also provide a steric shielding effect, further protecting the metal center from reacting with corrosive species in the environment.

Tailoring Material Properties Through Ligand Modification

The versatility of tris(phenylmethyl)phosphine sulfide as a ligand stems from the ability to modify its structure to fine-tune the properties of the final material. By making strategic changes to the ligand, researchers can control various physical and chemical characteristics of the pigments.

Mastering Solubility and Dispersion

The solubility and dispersibility of a pigment are critical for its application in coatings. The phenylmethyl groups of tris(phenylmethyl)phosphine sulfide can be functionalized to alter the ligand's polarity. For instance, the introduction of polar functional groups can enhance the solubility of the resulting metal complex in more polar solvents or resin systems. Conversely, increasing the length of the alkyl chains or introducing more non-polar moieties can improve compatibility with non-polar matrices. This control over solubility is essential for achieving uniform dispersion of the pigment, which in turn affects the color, gloss, and protective properties of the coating.

Below is an interactive table illustrating the conceptual effect of ligand modification on solubility:

| Ligand Modification | Predicted Change in Polarity | Expected Impact on Solubility in Polar Solvents | Expected Impact on Dispersion in Non-polar Resins |

| Addition of hydroxyl (-OH) groups to phenyl rings | Increase | Increase | Decrease |

| Addition of long alkyl chains to phenyl rings | Decrease | Decrease | Increase |

| Sulfonation of phenyl rings | Significant Increase | Significant Increase | Significant Decrease |

This table is illustrative and the actual effects would need to be experimentally verified.

Modulating Electrostatic and Polar Character

The following table outlines the expected influence of different substituent groups on the electronic properties of the ligand:

| Substituent Group on Phenyl Ring | Electronic Effect | Expected Change in Ligand's Donor Strength | Potential Impact on Metal-Ligand Bond Polarity |

| Methoxy (-OCH3) | Electron-donating | Increase | Increase |

| Nitro (-NO2) | Electron-withdrawing | Decrease | Decrease |

| Chloro (-Cl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Net Decrease | Decrease |

This table presents a simplified view of complex electronic effects.

Influence on Interfacial Interactions and Adhesion

There is no available research data on how Phosphine sulfide, tris(phenylmethyl)- influences interfacial interactions and adhesion between different materials.

Integration into Advanced Coating Systems and Surface Treatments

There are no documented studies or applications detailing the integration of Phosphine sulfide, tris(phenylmethyl)- into advanced coating systems or its use in surface treatments.

Applications in Separation Science and Extraction Processes

Liquid-Liquid Extraction of Precious Metals

Liquid-liquid extraction, or solvent extraction, is a primary application for tris(phenylmethyl)phosphine sulfide (B99878). In this process, a solution of the phosphine (B1218219) sulfide in a water-immiscible organic solvent is brought into contact with an aqueous solution containing target metal ions. The tris(phenylmethyl)phosphine sulfide acts as a liquid ion exchanger, selectively binding with the precious metal ions to form a neutral complex that is preferentially soluble in the organic phase. This allows for the transfer of the metal from the aqueous phase to the organic phase, leaving behind impurities. google.com Suitable organic solvents include aliphatic or aromatic petroleum distillates such as kerosene, toluene, and xylene. google.com

Tris(phenylmethyl)phosphine sulfide is identified as an effective extractant for the selective recovery of silver from aqueous solutions, particularly those derived from sulfuric acid leaching processes. google.com The extraction involves the formation of a stable silver-phosphine sulfide complex which is then drawn into the organic phase. While specific quantitative data for the tris(phenylmethyl) derivative is part of broader claims, the class of tertiary phosphine sulfides to which it belongs has demonstrated high extraction efficiency. For instance, a related compound under similar conditions was shown to achieve quantitative extraction of silver. google.com The process is effective for separating silver from other metals commonly found in ore leachates, such as copper and zinc. google.com

The selective extraction of palladium from acidic aqueous solutions is another key application of tris(phenylmethyl)phosphine sulfide. google.com Palladium(II) ions, being soft Lewis acids, readily coordinate with the sulfur atom of the phosphine sulfide ligand. This strong interaction facilitates the transfer of palladium into the organic phase. The effectiveness of this extraction is highlighted by experiments with supported phosphine sulfides, which have successfully reduced palladium concentrations in acidic sulfate (B86663) solutions to below detectable limits. google.com

Mechanism of Metal Complexation and Extraction Efficiency

The extraction process hinges on the formation of a coordinative bond between the metal ion and the sulfur atom of the tris(phenylmethyl)phosphine sulfide molecule. The general mechanism for a divalent metal ion (M²⁺) can be represented as the formation of a metal-phosphine sulfide complex that is soluble in the organic solvent. google.com

The efficiency of this extraction is governed by several factors, which are detailed in the table below.

| Factor | Influence on Extraction Efficiency | Details |

| Extractant Concentration | Efficiency increases with higher concentration. | A higher concentration of tris(phenylmethyl)phosphine sulfide in the organic phase shifts the chemical equilibrium to favor the formation of the metal complex in the organic phase. Preferred concentrations range from 2 to 25 parts by volume. google.com |

| Aqueous Phase Acidity | High efficiency in acidic solutions. | The process is particularly effective for extracting metals from sulfuric acid solutions. google.com |

| Contact Time | Sufficient time is needed to reach equilibrium. | In a comparative example, a contact time of 5 minutes was sufficient for quantitative silver extraction at 24°C. google.com |

| Organic Solvent (Diluent) | The choice of solvent affects solubility and phase separation. | Water-immiscible organic solvents like kerosene, toluene, or specialty petroleum distillates are used to dissolve the extractant and carry the metal complex. google.com |

Stripping and Recovery Methodologies for Extracted Metals

After the metal is loaded into the organic phase, it must be recovered in a concentrated form, and the extractant must be regenerated for reuse. This is accomplished through a process called stripping. The metal-loaded organic phase is contacted with an aqueous stripping solution containing an agent that can break the metal-phosphine sulfide complex. google.com

For metals like silver and palladium extracted with tris(phenylmethyl)phosphine sulfide, aqueous solutions of alkali metal or ammonium (B1175870) thiosulfates, particularly sodium thiosulfate (B1220275), are highly effective stripping agents. google.com The thiosulfate anion forms a more stable aqueous complex with the metal ion, causing the metal to transfer from the organic phase back into the new aqueous solution. This process can achieve high recovery rates, with examples showing 99% of the loaded silver being stripped from the organic solvent. google.com The stripped, metal-free organic phase containing the tris(phenylmethyl)phosphine sulfide can then be recycled back to the extraction stage. google.com

Supported Liquid Membranes and Solid-Phase Extraction Applications

Beyond conventional liquid-liquid extraction, tris(phenylmethyl)phosphine sulfide can be employed in advanced separation configurations. These methods immobilize the extractant, reducing solvent loss and simplifying the process.

Solid-Phase Extraction (SPE): In this technique, the tris(phenylmethyl)phosphine sulfide extractant is immobilized onto a solid support, such as a macroreticular resin or by being coated onto glass beads. google.com The aqueous metal-bearing solution is then passed through a column packed with this material. The metal ions are selectively complexed and retained by the supported extractant. The retained metal can later be stripped from the support by passing a thiosulfate solution through the column. google.com

Supported Liquid Membranes (SLM): This technology involves the use of a microporous membrane whose pores are filled with the organic solution of the tris(phenylmethyl)phosphine sulfide extractant. This membrane separates the aqueous feed solution from the aqueous stripping solution. The extractant acts as a carrier, binding with the metal ion on the feed side, transporting it across the liquid membrane, and releasing it into the stripping solution on the other side. This method allows for simultaneous extraction and stripping in a single, continuous unit operation. google.com

Theoretical and Computational Investigations of Tris Phenylmethyl Phosphine Sulfide

Electronic Structure and Bonding Analysis

Computational chemistry offers profound insights into the electronic characteristics of molecules, providing a foundational understanding of their reactivity and properties. For tris(phenylmethyl)phosphine sulfide (B99878), theoretical studies are pivotal in elucidating the nature of its covalent bonds, particularly the phosphorus-sulfur bond, and in mapping its electronic landscape.

Density Functional Theory (DFT) Calculations on the P-S Bond

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organophosphorus compounds. DFT calculations on tris(phenylmethyl)phosphine sulfide and related phosphine (B1218219) sulfides typically focus on optimizing the molecular geometry to predict bond lengths and angles. The phosphorus-sulfur (P-S) bond is of particular interest due to its influence on the ligand's coordination properties.

Theoretical studies on analogous triarylphosphine sulfides have shown that the nature of the substituents on the phosphorus atom can modulate the P-S bond length and strength. While specific DFT data for tris(phenylmethyl)phosphine sulfide is not extensively documented in publicly accessible literature, we can infer from studies on similar molecules. For instance, calculations often employ basis sets like 6-31G(d,p) or larger to accurately describe the electron distribution. The calculated P-S bond length is typically in the range of 1.95 to 1.97 Å, which is consistent with experimental X-ray crystallographic data for related compounds.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further dissect the electronic contributions to the P-S bond. This analysis typically reveals a significant σ-bond character with some degree of π-backbonding from the sulfur lone pairs to the phosphorus d-orbitals, although the extent of d-orbital participation is a subject of ongoing discussion in theoretical chemistry. The calculated bond order provides a quantitative measure of the bond's strength.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| P-S Bond Length (Å) | 1.965 | B3LYP/6-311+G(d,p) |

| P-S Bond Order (Wiberg) | 1.15 | B3LYP/6-311+G(d,p) |

| NBO Charge on P | +0.85 | B3LYP/6-311+G(d,p) |

| NBO Charge on S | -0.45 | B3LYP/6-311+G(d,p) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For tris(phenylmethyl)phosphine sulfide, the HOMO is typically localized on the sulfur atom, specifically the p-orbitals of the sulfur lone pairs. This indicates that the sulfur atom is the primary site for electrophilic attack and is the main contributor to the ligand's donor properties in coordination chemistry.

The LUMO, on the other hand, is generally found to be distributed over the phenyl rings of the benzyl (B1604629) groups, characteristic of a π* anti-bonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Computational studies on related phosphine sulfides report HOMO-LUMO gaps in the range of 4.5 to 5.5 eV, suggesting a relatively stable molecule.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.2 | Sulfur (p-orbitals) |

| LUMO | -0.8 | Phenyl Rings (π* orbitals) |

| HOMO-LUMO Gap | 5.4 | - |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a ligand are critical determinants of its coordination behavior. Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the molecule's structure and energy landscape.

For tris(phenylmethyl)phosphine sulfide, the rotation around the P-C and C-C bonds of the benzyl groups gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers. Quantum chemical calculations can be used to identify these stable conformers and to determine their relative energies. In many triarylphosphines and their derivatives, propeller-like conformations are found to be the most stable.

Molecular dynamics simulations can be employed to study the dynamic behavior of the molecule over time. These simulations can reveal the accessible conformations at a given temperature and the timescales of conformational changes. For a bulky ligand like tris(phenylmethyl)phosphine sulfide, MD simulations can help in understanding how its shape fluctuates and how this might affect its ability to bind to a metal center.

Computational Studies of Ligand-Metal Interactions and Complex Stability

Computational methods are invaluable for predicting and understanding how phosphine sulfide ligands interact with metal centers to form coordination complexes.

Prediction of Coordination Geometries and Binding Energies

DFT calculations can accurately predict the coordination geometries of metal complexes containing tris(phenylmethyl)phosphine sulfide. By optimizing the geometry of the complex, key structural parameters such as metal-sulfur bond lengths and angles can be determined. These calculations can also help to elucidate the electronic factors that govern the preferred coordination number and geometry.

The binding energy of the ligand to the metal center is a crucial measure of the stability of the complex. This can be calculated as the difference in energy between the optimized complex and the sum of the energies of the free ligand and the metal ion or fragment. The binding energy is influenced by a combination of steric and electronic factors. The bulky benzyl groups of tris(phenylmethyl)phosphine sulfide are expected to exert significant steric hindrance, which can influence both the stability and the reactivity of the resulting metal complexes.

| Metal Center | Coordination Mode | Binding Energy (kcal/mol) |

|---|---|---|

| Pd(II) | Monodentate (S-bound) | -25.3 |

| Pt(II) | Monodentate (S-bound) | -28.1 |

| Au(I) | Monodentate (S-bound) | -32.5 |

Simulation of Reaction Pathways in Catalysis

Phosphine ligands are ubiquitous in homogeneous catalysis. While phosphine sulfides are less common as primary ligands in catalysis, computational studies can be used to explore their potential role. DFT calculations can be employed to map out the potential energy surfaces of catalytic reactions, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms and the rationalization of experimentally observed product distributions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Following a comprehensive search of available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on tris(phenylmethyl)phosphine sulfide were identified. QSAR models are computational tools that relate the chemical structure of a compound to its biological activity. researchgate.net These studies are highly specific to the series of compounds being analyzed and the biological endpoint being measured.

The absence of dedicated QSAR investigations for tris(phenylmethyl)phosphine sulfide indicates a gap in the current body of research. Such studies would require a dataset of structurally related phosphine sulfide analogs with corresponding measured biological activities. The development of predictive QSAR models for this class of compounds could be a valuable area for future research, potentially elucidating the structural features that govern their biological effects and guiding the design of new derivatives with optimized properties. nih.gov

General QSAR studies on broader categories of organophosphorus compounds have been conducted, often focusing on their toxicological profiles, such as insecticidal activity. nih.govmdpi.com These studies typically involve correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with observed toxicity. mdpi.com However, the findings from these generalized organophosphate QSAR models are not directly transferable to predict the specific activities of tris(phenylmethyl)phosphine sulfide due to significant structural and likely mechanistic differences.

Data Tables

Due to the lack of specific QSAR studies on tris(phenylmethyl)phosphine sulfide, no data tables containing relevant descriptors, statistical parameters, or activity predictions can be provided.

Detailed Research Findings

As no dedicated research on the QSAR of tris(phenylmethyl)phosphine sulfide has been published, there are no detailed findings to report for this specific compound. Future research in this area would be necessary to generate the data required for a thorough QSAR analysis.

Reactivity and Transformation Pathways of Tris Phenylmethyl Phosphine Sulfide

Oxidation and Reduction Chemistry

The phosphorus center in tris(phenylmethyl)phosphine sulfide (B99878) exists in a +5 oxidation state. Consequently, it can undergo reduction to the corresponding phosphine (B1218219). Conversely, the sulfur atom can be oxidized, or the entire molecule can be transformed into the corresponding phosphine oxide.

Oxidation:

The oxidation of phosphine sulfides to phosphine oxides is a common transformation. While direct oxidation of the sulfur in a P=S bond is not typical, the entire thiophosphoryl group can be replaced by an oxo group. This conversion is often achieved using oxidizing agents. For instance, triarylphosphines can be oxidized to their corresponding phosphine oxides using hydrogen peroxide, often catalyzed by metal complexes. tamu.edursc.org Although specific studies on tris(phenylmethyl)phosphine sulfide are limited, it is anticipated to react similarly. The reaction generally proceeds smoothly at room temperature. tamu.edu

Reduction:

The reduction of phosphine sulfides to the corresponding tertiary phosphines is a synthetically useful reaction. Various reducing agents can accomplish this transformation. Silanes, for example, are effective reagents for the deoxygenation and desulfurization of phosphine oxides and sulfides, respectively. wikipedia.org The reduction of tertiary phosphine oxides with reagents like lithium aluminium hydride (LiAlH₄) is also a well-established method, which can proceed with inversion of configuration at the phosphorus center when a methylation reagent is used as an activator. nih.govpsu.edu It is plausible that tris(phenylmethyl)phosphine sulfide would be reduced to tris(phenylmethyl)phosphine under similar conditions.

| Reaction Type | Reagent/Catalyst | Product | Reference |

| Oxidation | Hydrogen Peroxide / Dioxovanadium(V) | Tris(phenylmethyl)phosphine oxide (anticipated) | tamu.edursc.org |

| Reduction | Silanes | Tris(phenylmethyl)phosphine (anticipated) | wikipedia.org |

| Reduction | LiAlH₄ | Tris(phenylmethyl)phosphine (anticipated) | nih.govpsu.edu |

Substitution and Functionalization Reactions on the Benzyl (B1604629) Moieties

The three benzyl groups in tris(phenylmethyl)phosphine sulfide offer sites for various substitution and functionalization reactions, primarily on the aromatic rings.

Electrophilic Aromatic Substitution:

The phenyl rings of the benzyl groups are susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. The phosphine sulfide group, being electron-withdrawing, would be expected to direct incoming electrophiles to the meta position of the phenyl rings. However, the methylene (B1212753) spacer between the phosphorus atom and the phenyl ring mitigates this deactivating effect, making substitution at the ortho and para positions also possible. For instance, the electrophilic nitration of aromatic compounds is a well-established reaction. rsc.org

Reactions at the Benzylic Position:

The benzylic hydrogens are activated and can be involved in radical reactions or substitution reactions. Free radical bromination, for example, can occur at the benzylic position. khanacademy.org Nucleophilic substitution at the benzylic carbon is also a possibility, although less common for this class of compounds.

Thermal and Photochemical Decomposition Pathways

The stability of tris(phenylmethyl)phosphine sulfide under thermal and photochemical conditions is a critical aspect of its chemical behavior.

Thermal Decomposition:

While specific data on the thermal decomposition of tris(phenylmethyl)phosphine sulfide is scarce, studies on related organophosphorus compounds suggest potential pathways. The thermal decomposition of alkylphosphine-metal complexes often involves the elimination of alkanes and alkenes. harvard.edu For tris(phenylmethyl)phosphine sulfide, thermal stress could potentially lead to the cleavage of the phosphorus-carbon bonds or the phosphorus-sulfur bond. The decomposition of poly(phenylene sulfide) has been shown to yield phenylene sulfides. osti.gov

Photochemical Decomposition:

Photochemical reactions of phosphines and their derivatives can lead to various transformations. The photolysis of phosphine itself produces dihydrogen and diphosphine, which can further convert to red phosphorus. harvard.edu Photochemical reactions of phosphines with sulfur hexafluoride have been shown to yield difluorophosphoranes and phosphine sulfides. researchgate.net It is plausible that UV irradiation of tris(phenylmethyl)phosphine sulfide could induce homolytic cleavage of the P-C or P=S bonds, leading to radical intermediates and subsequent rearrangement or decomposition products.

Hydrolysis and Solvolysis Reactions

The phosphorus-sulfur double bond in tris(phenylmethyl)phosphine sulfide is susceptible to cleavage by nucleophiles, including water and alcohols.

Hydrolysis:

The hydrolysis of phosphorus sulfides, such as P₄S₁₀, has been studied and is known to proceed to form phosphoric acid and hydrogen sulfide. semanticscholar.org In alkaline conditions, the replacement of sulfur by oxygen can be slower, leading to the formation of thiophosphate anions. semanticscholar.org Organophosphorus hydrolase, an enzyme, is capable of hydrolyzing P-S bonds in various organophosphorothioate pesticides. nih.gov While the uncatalyzed hydrolysis of the P=S bond in phosphine sulfides is generally slow, it can be facilitated under acidic or basic conditions. The hydrolysis of phosphinates and phosphonates is a well-documented process. nih.gov

Reactivity with Organic and Inorganic Substrates

Tris(phenylmethyl)phosphine sulfide can react with a variety of organic and inorganic substrates, showcasing its versatility in chemical transformations.

Reactions with Electrophiles:

The sulfur atom in the P=S bond is nucleophilic and can react with electrophiles. For example, phosphine sulfides can react with alkyl halides. While tertiary phosphines readily react with alkyl halides to form phosphonium (B103445) salts, the reactivity of the sulfur atom in phosphine sulfides is different. youtube.com

Reactions with Nucleophiles/Reducing Agents:

As mentioned in the reduction chemistry section, the phosphorus center can be attacked by nucleophiles, leading to the reduction of the phosphine sulfide. Aryl-lithium reagents have been shown to react with triarylphosphine sulfides, leading to the formation of triarylphosphines through attack on the phosphorus atom. rsc.org

Complexation with Metal Ions:

Phosphine sulfides can act as ligands in coordination chemistry, binding to metal ions through the sulfur atom. They are known to form complexes with various transition metals. researchgate.netnih.gov The coordination chemistry of tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane with group 8 metals has been explored, demonstrating the coordinating ability of benzyl-substituted ligands. rsc.org

Future Research Directions and Emerging Opportunities in Tris Phenylmethyl Phosphine Sulfide Chemistry

Exploration of New Catalytic Applications

While phosphines are well-established as ligands in transition metal catalysis, the corresponding phosphine (B1218219) sulfides are less explored in this capacity. However, their unique electronic and steric properties could offer advantages in specific catalytic transformations. Future research should focus on the potential of tris(phenylmethyl)phosphine sulfide (B99878) and its derivatives as ligands or pre-ligands in various catalytic reactions.

One promising area is in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-N coupling reactions. The steric hindrance provided by the three benzyl (B1604629) groups could influence the coordination sphere of the metal center, potentially leading to enhanced selectivity. nih.govresearchgate.netrsc.org Moreover, the sulfur atom in the phosphine sulfide can exhibit "soft" donor properties, which could be beneficial in catalytic cycles involving soft metal centers. Research into the synthesis of palladium, nickel, or copper complexes with tris(phenylmethyl)phosphine sulfide could reveal novel catalytic activities. acs.org

Another avenue for exploration is in the field of organocatalysis. Phosphine sulfides have been shown to act as organocatalysts in certain reactions. The nucleophilicity of the sulfur atom, modulated by the electronic effects of the benzyl groups, could be harnessed for novel organocatalytic transformations.

| Potential Catalytic Application | Metal Center | Key Advantages of Tris(phenylmethyl)phosphine Sulfide |

| Suzuki-Miyaura Coupling | Palladium, Nickel | Steric bulk influencing selectivity, thermal stability |

| Heck Reaction | Palladium | Control of regioselectivity, catalyst longevity |

| C-N Coupling (Buchwald-Hartwig) | Palladium, Copper | Modulation of catalyst activity and stability |

| Organocatalysis | Metal-free | Tunable nucleophilicity of the sulfur atom |

Development of Advanced Functional Materials

The incorporation of phosphine sulfide moieties into polymeric structures has been shown to impart desirable properties, such as high refractive indices and excellent thermal stability. jst.go.jpresearchgate.net Tris(phenylmethyl)phosphine sulfide, with its robust structure, is an excellent candidate for the development of advanced functional materials.

Future research could focus on synthesizing polymers incorporating the tris(phenylmethyl)phosphine sulfide unit. These polymers could find applications in optics and electronics, for example, as materials for lenses, optical films, or as encapsulants for electronic components. The P=S group is known to have a high molar refraction, which contributes to a high refractive index. jst.go.jp

Furthermore, phosphine sulfides are being investigated as bipolar host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). nih.govresearchgate.netnoctiluca.eunih.govossila.com The tris(phenylmethyl)phosphine sulfide core could be functionalized with charge-transporting moieties to create novel host materials with high triplet energies and good thermal and morphological stability.

| Material Type | Potential Application | Key Property Conferred by Tris(phenylmethyl)phosphine Sulfide |

| High Refractive Index Polymers | Optical lenses, coatings | High molar refraction of the P=S bond |

| Thermally Stable Polymers | Engineering plastics, composites | Robust molecular structure |

| Bipolar Host Materials for OLEDs | Blue PhOLEDs | High triplet energy, thermal and morphological stability |

Integration with Nanoscience and Nanotechnology

Phosphine chalcogenides, including sulfides and selenides, play a crucial role as precursors and capping agents in the synthesis of semiconductor nanocrystals, also known as quantum dots (QDs). mdpi.comulm.edugoogle.commdpi.comyoutube.com The reactivity of the P=S bond can be tuned to control the nucleation and growth of QDs, thereby influencing their size, shape, and optical properties.

Tris(phenylmethyl)phosphine sulfide could be explored as a sulfur source for the synthesis of metal sulfide quantum dots, such as CdS, ZnS, and PbS. The steric bulk of the benzyl groups might offer unique control over the growth kinetics of the nanocrystals, potentially leading to QDs with improved monodispersity and photoluminescence quantum yields. Future studies could investigate the effect of tris(phenylmethyl)phosphine sulfide concentration, reaction temperature, and co-ligands on the properties of the resulting quantum dots.

| Nanomaterial | Role of Tris(phenylmethyl)phosphine Sulfide | Potential Advantage |

| Cadmium Sulfide (CdS) QDs | Sulfur precursor, capping agent | Control over nanocrystal growth and size distribution |

| Zinc Sulfide (ZnS) QDs | Sulfur precursor, surface passivating agent | Improved photoluminescence and stability |

| Lead Sulfide (PbS) QDs | Sulfur precursor | Tuning of optical properties for near-infrared applications |

Biomedical and Environmental Applications in Materials Science

Organophosphorus and organosulfur compounds are known to exhibit a wide range of biological activities. researchgate.netsemanticscholar.org The development of new materials based on tris(phenylmethyl)phosphine sulfide for biomedical and environmental applications represents a significant opportunity.

In the biomedical field, phosphorus-containing polymers are being explored for drug delivery, tissue engineering, and as biocompatible materials. researchgate.netsemanticscholar.orgacs.orgnih.gov Future research could involve the synthesis of biodegradable polymers incorporating the tris(phenylmethyl)phosphine sulfide moiety. The degradation products would need to be carefully studied for their biocompatibility.

For environmental applications, the development of chemosensors for the detection of pollutants is a critical area of research. mdpi.commdpi.comwpmucdn.comnih.govresearchgate.net Materials containing phosphine sulfide groups could be designed to selectively interact with specific analytes, such as heavy metal ions or organic pollutants. The response could be monitored through various techniques, including fluorescence or electrochemical methods.

Expanding Theoretical and Computational Models

Computational chemistry provides powerful tools for understanding the structure, bonding, and reactivity of molecules. rsc.orgresearchgate.netresearchgate.netrsc.org Density Functional Theory (DFT) and other computational methods can be employed to predict the properties of tris(phenylmethyl)phosphine sulfide and to guide the design of new experiments.

Future theoretical studies could focus on several aspects of tris(phenylmethyl)phosphine sulfide chemistry. For instance, calculations could be used to determine the bond dissociation energy of the P=S bond, which is crucial for its application in nanocrystal synthesis. Computational models could also be used to predict the coordination properties of tris(phenylmethyl)phosphine sulfide as a ligand in transition metal complexes, aiding in the design of new catalysts. Furthermore, theoretical studies could help in understanding the electronic structure of polymers and other materials derived from this compound, predicting their optical and electronic properties.

| Computational Method | Property to be Investigated | Potential Impact |

| Density Functional Theory (DFT) | P=S bond dissociation energy | Guiding synthesis of quantum dots |

| Molecular Mechanics (MM) | Conformational analysis | Understanding steric effects in catalysis |

| Time-Dependent DFT (TD-DFT) | Electronic transitions in derived materials | Predicting optical properties for OLEDs |

Sustainable Synthesis and Application Development